molecular formula C11H12O2 B7866115 1-(3-Methylphenyl)-1,3-butanedione CAS No. 61551-89-1

1-(3-Methylphenyl)-1,3-butanedione

Cat. No. B7866115
CAS RN: 61551-89-1
M. Wt: 176.21 g/mol
InChI Key: PXAQHQDPAVFKCY-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and its uses or applications .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

The molecular structure analysis involves the study of the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The chemical properties might include reactivity and types of chemical reactions the compound can undergo .

Mechanism of Action

The mechanism of action is typically used in the context of bioactive compounds and describes how the compound interacts with biological systems .

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storing the compound .

Future Directions

This could involve potential applications or fields of study where the compound could be of interest. It could also include ongoing research involving the compound .

properties

IUPAC Name

1-(3-methylphenyl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAQHQDPAVFKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558203
Record name 1-(3-Methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61551-89-1
Record name 1-(3-Methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.72 mL of 3′-methylacetophenone and 3.95 mL of EtOAc to yield 2.94 grams of Intermediate 21 as an oil: 1H NMR (400 MHz, CDCl3enol form) δ7.70 (m, 2H), 7.34 (m, 2H), 6.17 (s, 1H), 2.41 (s, 3H), 2.20 (s, 3H); low resolution MS (ES)m/e 177.1 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step One
Name
Quantity
3.95 mL
Type
solvent
Reaction Step One

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